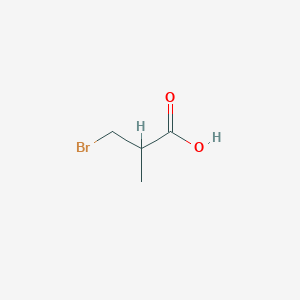

3-Bromo-2-methylpropionic acid

Beschreibung

Contextualizing Halogenation in Contemporary Chemical Research

Halogenation is a critical strategy in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The introduction of a halogen atom can drastically alter the electronic nature of a molecule, often enhancing its reactivity towards subsequent chemical transformations. For instance, the carbon-halogen bond serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds, which is essential in the construction of complex molecular architectures. nih.gov Recent advancements in this field have focused on developing more sustainable and selective halogenation methods, including the use of visible-light-driven photoredox catalysis, which offers an energy-efficient and less hazardous alternative to traditional methods. researchgate.net The development of unified strategies for the halodecarboxylation of (hetero)aryl carboxylic acids further highlights the ongoing innovation in this area. nih.gov

Significance of Chiral Carboxylic Acids in Enantioselective Synthesis

Chirality, or 'handedness', is a fundamental property in molecular science, particularly in the field of medicinal chemistry, where the different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities. cymitquimica.com Chiral carboxylic acids are invaluable building blocks in enantioselective synthesis, the process of selectively producing one enantiomer of a chiral molecule. nih.govacs.org Their utility stems from their ability to serve as both a chiral starting material and a directing group in asymmetric transformations. The combination of chiral carboxylic acids with achiral metal catalysts has emerged as a powerful strategy for enabling the selective cleavage and functionalization of C-H bonds. acs.orgnih.gov This approach allows for the efficient construction of complex chiral molecules from simple precursors. nih.govrsc.org

Overview of α- and β-Substituted Propanoic Acid Scaffolds in Target Molecule Construction

Propanoic acid and its derivatives are versatile scaffolds in organic synthesis. nih.govmdpi.com The introduction of substituents at the α- and β-positions of the propanoic acid backbone allows for the creation of a diverse range of molecular structures with tailored properties. These substituted scaffolds are integral to the synthesis of numerous biologically active compounds. For example, amino acid derivatives based on a propanoic acid framework are being explored for their potential as antimicrobial agents. nih.govplos.org The ability to modify the substituents on the propanoic acid chain is crucial for optimizing the physicochemical and biological properties of the target molecules. plos.org 3-Bromo-2-methylpropanoic acid itself is a β-substituted propanoic acid that serves as a key intermediate in the synthesis of various compounds. lookchem.com

Chemical Profile of 3-Bromo-2-methylpropanoic Acid

3-Bromo-2-methylpropanoic acid, also known as 3-bromoisobutyric acid, is a halogenated carboxylic acid with the chemical formula C₄H₇BrO₂. lookchem.comnih.gov It possesses a chiral center at the second carbon atom, and thus exists as two enantiomers: (R)-3-bromo-2-methylpropanoic acid and (S)-3-bromo-2-methylpropanoic acid. nih.govsmolecule.com The racemic mixture is commonly used in various synthetic applications. lookchem.com

Physicochemical Properties

The physical and chemical properties of 3-bromo-2-methylpropanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol |

| IUPAC Name | 3-bromo-2-methylpropanoic acid |

| CAS Number | 56970-78-6 |

| Melting Point | 173 °C (decomposes) |

| Boiling Point | 230.5 °C at 760 mmHg |

| Flash Point | 93.2 °C |

| Density | 1.625 g/cm³ |

| pKa | 4.09 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in Chloroform, Methanol (B129727) |

| Appearance | Liquid |

| Data sourced from lookchem.comnih.govsigmaaldrich.com |

Spectroscopic Data

| Descriptor | Value |

| Canonical SMILES | CC(CBr)C(=O)O |

| InChI | InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) |

| InChIKey | BUPXDXGYFXDDAA-UHFFFAOYSA-N |

| Data sourced from lookchem.comnih.govsigmaaldrich.com |

Synthesis and Reactivity

The synthesis of 3-bromo-2-methylpropanoic acid can be achieved through various methods, often involving the bromination of a suitable precursor. One common approach is the halogenation of 2-methylpropanoic acid. smolecule.com The reactivity of 3-bromo-2-methylpropanoic acid is primarily dictated by the presence of the carboxylic acid group and the bromine atom. The carboxylic acid can undergo typical reactions such as esterification. cymitquimica.com The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions, enabling the introduction of other functional groups. smolecule.com This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of captopril (B1668294) selenium analogs, which have potential applications as antioxidants and ACE inhibitors. lookchem.com

Applications in Organic Synthesis

3-Bromo-2-methylpropanoic acid serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a reactive carbon-bromine bond, allows for its incorporation into a variety of target molecules.

Role as a Precursor in Pharmaceutical Synthesis

A notable application of 3-bromo-2-methylpropanoic acid is its use as an impurity reference standard for Captopril (Captopril EP Impurity D), an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension. lookchem.comnih.gov This highlights the importance of having access to pure samples of this compound for quality control in the pharmaceutical industry. The structure of 3-bromo-2-methylpropanoic acid is a key component in the synthesis of various pharmaceutical agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXDXGYFXDDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-78-6, 80586-28-3 | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56970-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-2-METHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07304AI75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromo 2 Methylpropanoic Acid and Its Stereoisomers

Established Synthetic Pathways

Established synthetic routes to 3-bromo-2-methylpropanoic acid can be broadly categorized into two main approaches: the direct bromination of substituted propanoic acid precursors and the conversion from other halogenated compounds. Each of these pathways offers distinct advantages and is chosen based on the desired stereochemistry and the availability of starting materials.

Bromination of Substituted Propanoic Acid Precursors

The direct introduction of a bromine atom onto a substituted propanoic acid framework is a common and effective strategy. This can be achieved through either electrophilic or radical bromination techniques, depending on the specific precursor and the desired position of the bromine atom.

Electrophilic bromination is a powerful tool for the synthesis of brominated carboxylic acids. In the context of 3-bromo-2-methylpropanoic acid, this typically involves the reaction of an unsaturated precursor with an electrophilic bromine source.

A notable example is the synthesis of 2,3-dibromo-2-methylpropanoic acid from methacrylic acid and bromine. google.com This reaction proceeds via the electrophilic addition of bromine across the double bond of methacrylic acid. The process can be carried out in an aqueous medium, offering an environmentally benign alternative to traditional methods that use hazardous solvents like carbon disulfide. google.com The reaction conditions, such as temperature and molar ratio of reactants, can be optimized to achieve high yields.

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methacrylic Acid | Bromine | Water | 50-100 | 1-5 | Up to 99 |

This table presents data on the synthesis of 2,3-dibromo-2-methylpropanoic acid, a precursor that can be selectively de-brominated to potentially yield 3-bromo-2-methylpropanoic acid.

Another relevant electrophilic bromination is the reaction of 2-hydroxy-2-methylpropanoic acid with bromine in acetic acid. This method yields a racemic mixture of the corresponding bromo-hydroxy acid, which can then undergo further transformations. For the synthesis of specific stereoisomers, chiral induction methods can be employed, utilizing chiral Lewis acids to direct the stereochemical outcome of the bromination.

Radical bromination provides an alternative route to introduce a bromine atom, particularly at positions that are not readily accessible through electrophilic attack. While direct radical bromination of 2-methylpropanoic acid to selectively yield the 3-bromo isomer is not extensively documented, the principles of radical halogenation suggest its feasibility.

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for allylic and benzylic brominations. This methodology could potentially be adapted for the selective bromination of a suitable 2-methylpropanoic acid derivative. The reaction proceeds through a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom to form a carbon radical, which then reacts with a bromine source. The stability of the resulting radical intermediate dictates the regioselectivity of the bromination.

Conversion from Related Halogenated Compounds

An alternative synthetic strategy involves the modification of existing halogenated molecules to produce 3-bromo-2-methylpropanoic acid. This can be achieved through reactions such as the hydrolysis of corresponding esters or the transformation of dihaloalkanes.

The hydrolysis of methyl 3-bromo-2-methylpropanoate is a straightforward method for the preparation of 3-bromo-2-methylpropanoic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, is a common and effective procedure. The reaction proceeds through the nucleophilic acyl substitution mechanism.

The synthesis of 3-bromo-2-methylpropanoic acid from dihaloalkanes represents a plausible, though less commonly reported, synthetic route. A potential precursor for this transformation would be a 1,3-dihalo-2-methylpropane derivative. The synthetic sequence would likely involve the selective conversion of one of the terminal halogens to a carboxylic acid functional group while retaining the other halogen.

One conceptual approach could involve the formation of a Grignard reagent from a 1,3-dihalo-2-methylpropane, followed by carboxylation with carbon dioxide. However, the selective formation of a mono-Grignard reagent in the presence of two halogen atoms can be challenging. An alternative might involve the nucleophilic displacement of one halogen with a cyanide ion, followed by hydrolysis of the resulting nitrile to a carboxylic acid. The success of such a route would depend on the differential reactivity of the two halogen atoms.

Aqueous Phase Synthetic Methods for Dibrominated Propanoic Acids

The synthesis of dibrominated propanoic acids, such as 2,3-dibromo-2-methylpropanoic acid, can be effectively carried out in an aqueous phase. One method involves using methacrylic acid and bromine as the primary raw materials. google.com The process consists of adding bromine to an aqueous solution of methacrylic acid and allowing them to react. google.com Following the reaction, the crude product solution is cooled to induce crystallization. The solid product is then separated by filtration and washed with cold water to yield 2,3-dibromo-2-methylpropanoic acid. google.com

Detailed parameters for this aqueous synthesis method are outlined in the table below.

| Parameter | Value/Range |

| Reactants | Methacrylic Acid, Bromine |

| Solvent | Water |

| Reaction Temperature | 50–100 °C |

| Reaction Time | 1–5 hours |

| Molar Ratio (Methacrylic Acid:Bromine) | 1:1 to 1:3 |

| Post-Reaction Process | Cooling, Crystallization, Filtration |

Data derived from a patented synthetic method for 2,3-dibromo-2-methylpropanoic acid. google.com

Stereoselective and Enantioselective Synthesis

The generation of specific stereoisomers of 3-bromo-2-methylpropanoic acid requires advanced stereoselective and enantioselective synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms in the molecule, yielding products with high optical purity.

Chiral induction in bromination reactions is a key strategy for achieving stereoselectivity. This involves the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of the reaction. One approach is the use of bifunctional catalysts, which can incorporate both a Lewis base to stabilize intermediates like the bromonium ion and a Lewis or Brønsted acid to activate the brominating agent, all on a chiral scaffold. nih.gov

Chiral Lewis acids (CLAs) are catalysts that can dictate the chirality of a reaction's product. wikipedia.org They have been successfully used to promote both diastereoselective and enantioselective free radical transformations. acs.org In the context of bromination, CLAs can fix the position of stereogenic centers in a reactant relative to the center undergoing reaction. acs.org The electron-accepting atom in these catalysts is typically a metal, and the chiral ligands attached to it create a chiral environment that favors the formation of one specific enantiomer or diastereomer. wikipedia.org For instance, chiral organoaluminum dibromide Lewis acids have been investigated for their ability to catalyze asymmetric reactions, demonstrating their potential in stereoselective synthesis. ucalgary.ca

Enantioselective catalysis aims to produce a specific enantiomer of a chiral product. In bromination reactions, this can be achieved through various catalytic systems. For example, the design and development of chiral cyclic diarylbromonium salts have led to highly enantioselective Lewis acid halogen-bonding (XB) catalysis, yielding products with up to 96% enantiomeric excess (ee). acs.org These catalysts function as strong electrophiles. acs.org Another approach involves bifunctional catalysts that can promote highly enantioselective bromolactonizations, a process that forms stereogenic carbon-bromine (C-Br) bonds with high enantioselectivity. nih.gov

| Catalytic Approach | Key Feature | Achieved Enantioselectivity (ee) |

| Chiral Hypervalent Bromine(III) Salts | Act as hydrogen- and halogen-bonding bifunctional catalysts. acs.org | Up to 96% ee. acs.org |

| Bifunctional Catalysis (e.g., BINOL-derived) | Incorporates Lewis acid and Lewis base functionalities on a chiral scaffold to activate the brominating agent and stabilize intermediates. nih.gov | High enantiomeric ratios for forming C-Br bonds. nih.gov |

Deracemization is a process used to convert a racemic mixture (an equal mixture of two enantiomers) into an enantiomerically pure or enriched compound. One advanced strategy involves a cyclic deracemization process. This concept combines an initial low-selectivity reaction with a kinetic resolution of the resulting non-enantiopure product. nih.gov The process can involve enantioselective oxidation of one enantiomer, followed by a nonselective chemical reduction back to the racemic starting material, allowing for the gradual enrichment of the desired enantiomer over multiple cycles. nih.gov

Asymmetric synthesis pathways create chiral molecules from achiral starting materials. Chemoenzymatic processes represent a powerful strategy for asymmetric synthesis. nih.gov These methods utilize enzymes to catalyze key stereoselective steps. For instance, engineered enzymes, such as transaminases or alcohol dehydrogenases, can be used to produce single-enantiomer intermediates with high purity. nih.gov Another approach is the bromination of acetals derived from ketones and chiral auxiliaries like (2R,3R)-tartaric acid, which can result in bromoacetals with high diastereomeric excess (de). rsc.org Subsequent hydrolysis can yield α-bromoketones with high enantiomeric excess, which can then be converted to the desired α-bromo acid derivatives. rsc.org

Enantiomeric Purity Assessment in Synthetic Protocols

The determination of enantiomeric purity is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction. For chiral carboxylic acids like 3-bromo-2-methylpropanoic acid, several analytical techniques are employed to determine the enantiomeric excess (ee).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate techniques for ascertaining ee values. scispace.comnih.gov These methods typically involve the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. For related chiral β-amino acids, a normal-phase HPLC method using a donor-acceptor (Pirkle) column has been successfully developed, achieving good resolution between enantiomers. The development of a robust HPLC method requires careful optimization of the mobile phase composition, column temperature, and flow rate to achieve baseline separation. nih.gov

Spectroscopic Methods: In addition to chromatography, optical methods offer a rapid alternative for determining enantiomeric purity, which is particularly useful for high-throughput screening. bohrium.com Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. nih.gov Exciton-Coupled Circular Dichroism (ECCD), for instance, can be used by associating the chiral carboxylic acid with an achiral host, such as a copper(II) complex. scispace.comnih.gov The binding of each enantiomer creates a complex that produces a mirror-image CD spectrum, and the sign of the CD signal can determine the absolute configuration of the acid. scispace.comnih.gov Furthermore, by creating calibration curves with samples of known ee values, the enantiomeric excess of unknown samples can be determined with high accuracy. scispace.comnih.gov Recent advancements have also utilized multivariate regression models trained on a series of CD spectra to predict the complete stereoisomeric composition of a sample without the need for chromatographic separation. bohrium.comrsc.org

| Method | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. gcms.cz | Accurate quantification of enantiomeric excess (ee). scispace.com | High accuracy and precision; well-established. nih.gov | Can be time-consuming and require significant solvent usage, limiting high-throughput screening. scispace.comnih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Rapid determination of absolute configuration and ee. scispace.com | Fast analysis, suitable for high-throughput screening. bohrium.com | May require derivatization or the use of a chiral host; sensitivity can be concentration-dependent. nih.gov |

Novel Synthetic Route Development and Optimization

The development of new synthetic routes for 3-bromo-2-methylpropanoic acid is driven by the need for greater efficiency, sustainability, and scalability.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and reaction conditions. acs.orgacs.org

In the context of halogenated organic compounds, a significant green advancement is the replacement of hazardous solvents with more environmentally benign alternatives. uni-lj.si For bromination reactions, which traditionally use chlorinated solvents like carbon tetrachloride (CCl4), water has emerged as a viable green solvent. quora.commasterorganicchemistry.com Water is not only non-toxic and inexpensive but can also participate in the reaction to form desired products like bromohydrins. quora.com The use of water as a solvent for the bromination of alkenes is a well-established green alternative. wikipedia.org Furthermore, research into solvent-free reaction conditions represents another important avenue in green chemistry, often leading to remarkable acceleration in reaction rates and reduced waste. researchgate.net

Catalysis is a cornerstone of green chemistry, favoring the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org In the synthesis of chiral molecules, asymmetric catalysis is paramount for achieving high enantioselectivity.

Asymmetric Organocatalysis: This field has grown rapidly, providing powerful, metal-free alternatives for producing enantiomerically pure compounds. thieme.denih.gov Organocatalysts are small organic molecules that can act as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases to catalyze a wide range of chemical transformations with high stereoselectivity. nih.govresearchgate.net For reactions like bromolactonization, which is related to the synthesis of bromo-carboxylic acids, bifunctional catalysts derived from Cinchona alkaloids have demonstrated high efficiency and regioselectivity. sciforum.net

Enzymatic Synthesis (Biocatalysis): Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. pharmasalmanac.com The use of biocatalysis is becoming increasingly important for producing chiral intermediates for the pharmaceutical industry. nih.govdoi.org Enzymes like lipases and dehydrogenases can be used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral molecules, often with near-perfect enantioselectivity and high theoretical yields. pharmasalmanac.comdergipark.org.tr Chemo-enzymatic pathways, which combine chemical and enzymatic steps, can offer safer and more sustainable routes to valuable chiral precursors. mdpi.com

Process intensification refers to the development of smaller, cleaner, and more energy-efficient technologies for chemical production. aiche.org A key strategy in this area is the transition from traditional batch processing to continuous flow manufacturing. cetjournal.itmdpi.com

Batch vs. Continuous Flow: Batch chemistry, the traditional method, involves combining all reactants in a single vessel and running the reaction for a set time. labmanager.com While flexible for research and small-scale synthesis, it can suffer from poor heat and mass transfer, especially upon scale-up. labmanager.comhelgroup.com

Continuous flow chemistry, by contrast, involves pumping reactants through tubes or microreactors where the reaction occurs. aragen.com This approach offers numerous advantages:

Enhanced Safety: The small reaction volumes at any given moment minimize the risks associated with hazardous reagents or highly exothermic reactions. labmanager.comkilolabs.com

Superior Control: The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to better reproducibility and higher yields. labmanager.commdpi.com

Efficient Scalability: Scaling up a flow process often involves running the system for a longer duration or adding more reactors in parallel ("numbering up"), which is often simpler than re-engineering large batch reactors. mdpi.com

Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, avoiding the need for isolation and purification of intermediates. nih.govacs.org This streamlined approach significantly reduces reaction times, solvent usage, and waste generation, making it a powerful tool for the efficient and sustainable synthesis of fine chemicals like 3-bromo-2-methylpropanoic acid. researchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 3-bromo-2-methylpropanoic acid can be readily displaced by a variety of nucleophiles. smolecule.comsmolecule.com These reactions are fundamental to the synthesis of a wide array of derivatives with applications in pharmaceuticals and other areas of chemical research. lookchem.com

The substitution of the bromine atom with a hydroxyl group leads to the formation of 3-hydroxy-2-methylpropanoic acid. This transformation can be achieved by reacting 3-bromo-2-methylpropanoic acid with water or a hydroxide (B78521) salt. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion or water molecule acts as the nucleophile. The resulting hydroxy derivative is a valuable intermediate in its own right, finding use in various synthetic pathways. chemicalbook.comchembk.com

For instance, the (2R)-enantiomer of 3-bromo-2-hydroxy-2-methylpropanoic acid is utilized as a reagent in the synthesis of radiolabeled compounds for potential use in medical imaging. chemicalbook.comnih.gov The stereochemistry of the starting material is crucial for the biological activity of the final product. vulcanchem.com

Amination of 3-bromo-2-methylpropanoic acid, through reaction with ammonia (B1221849) or primary/secondary amines, yields amino acid derivatives. These reactions are pivotal for incorporating the 2-methylpropanoic acid scaffold into peptides or other nitrogen-containing molecules. Similarly, thiolation can be accomplished using thiol-containing nucleophiles, such as sodium hydrosulfide (B80085) or thiols, to produce the corresponding thio-derivatives. smolecule.com These sulfur-containing compounds have their own unique chemical properties and potential applications.

The stereochemical outcome of nucleophilic substitution at the chiral center of 3-bromo-2-methylpropanoic acid is dependent on the reaction mechanism, which can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

The structure of 3-bromo-2-methylpropanoic acid, being a primary alkyl halide, would typically favor an SN2 mechanism. An SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. chemist.sg This means that if the reaction starts with an (R)-enantiomer, the product will have an (S)-configuration, and vice-versa.

However, under certain conditions, particularly with a weakly nucleophilic solvent and a substrate that can form a relatively stable carbocation, an SN1 pathway may become competitive. The SN1 mechanism proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers. libretexts.org The stability of the carbocation is a key factor; tertiary carbocations are the most stable, followed by secondary and then primary carbocations. chemist.sglibretexts.org While a primary carbocation is generally unstable, factors such as solvent and the nature of the nucleophile can influence the reaction pathway. masterorganicchemistry.comstackexchange.com

The choice of reactants and reaction conditions is therefore critical in controlling the stereochemical outcome of these substitution reactions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of 3-bromo-2-methylpropanoic acid is also a site of significant reactivity, allowing for the synthesis of various derivatives.

Esterification is a common transformation of carboxylic acids. 3-bromo-2-methylpropanoic acid can be reacted with various alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.comsmolecule.com For example, reaction with methanol (B129727) or ethanol (B145695) yields methyl 3-bromo-2-methylpropanoate or ethyl 3-bromo-2-methylpropanoate, respectively. nih.govbiosynth.com These ester derivatives are often used as intermediates in further synthetic steps. molbase.com

The following table summarizes some common esterification reactions:

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | Acid Catalyst | Methyl 3-bromo-2-methylpropanoate |

| Ethanol | Acid Catalyst | Ethyl 3-bromo-2-methylpropanoate nih.gov |

| Benzyl Alcohol | Sulfuric Acid | Benzyl (R)-3-bromo-2-methylpropanoate smolecule.com |

| tert-Butyl Alcohol | Sulfuric Acid | tert-Butyl 3-bromo-2-methylpropanoate smolecule.com |

The carboxylic acid group can be reduced to a primary alcohol, yielding 3-bromo-2-methyl-1,3-propanediol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This transformation provides access to a different class of compounds with a diol functionality, which can be valuable for polymerization or as a precursor to other molecules. The resulting diol, 2-methyl-1,3-propanediol, has applications in the preparation of other diols and polymers. google.com

Cyclization Reactions and Heterocycle Formation

The structure of 3-bromo-2-methylpropanoic acid and its derivatives is well-suited for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds.

The synthesis of β-lactams (azetidin-2-ones) is a prominent application of bromo-substituted propanoic acids. β-Lactam rings are core structural motifs in many antibiotic drugs. One common method for their synthesis involves the intramolecular cyclization of a bromoamide. d-nb.info This cyclization can be initiated by the deprotonation of a carbon atom within the molecule. d-nb.info The presence of the bromine atom makes the compound highly reactive and capable of undergoing cyclization to form β-lactams, which are crucial intermediates in the synthesis of pharmaceuticals.

For instance, 2,3-dibromo-2-methylpropanoic acid is a known synthetic intermediate for β-lactam antibiotics. google.com The general strategy involves the formation of a linear bromoamide, which then undergoes an intramolecular nucleophilic substitution to form the four-membered β-lactam ring. d-nb.info The stereochemistry of the starting bromoamide can influence the stereochemical outcome of the cyclization, allowing for the synthesis of specific isomers. d-nb.info Electrochemical methods have also been employed to induce the cyclization of bromoamides to yield β-lactams. d-nb.info

The synthesis of spirocyclic β-lactams can be achieved through the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers. This reaction provides access to structurally diverse spirocyclic β-lactams in moderate to good yields. rsc.org While this example doesn't directly start from 3-bromo-2-methylpropanoic acid, it highlights a pathway where a bromine-containing intermediate is key to forming complex spiro-heterocyclic systems.

Role as a Key Intermediate in Complex Molecule Construction

The reactivity of 3-bromo-2-methylpropanoic acid, stemming from its bromine and carboxylic acid functionalities, establishes it as a versatile building block in the synthesis of more elaborate molecules.

3-Bromo-2-methylpropanoic acid and its derivatives serve as fundamental building blocks for creating more complex organic molecules. smolecule.comcymitquimica.com Its utility is particularly noted in the preparation of β-substituted acrylates. cymitquimica.com The presence of the bromine atom allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups. The chiral versions of this compound, such as (2S)-3-bromo-2-methylpropanoic acid and (2R)-3-bromo-2-methylpropanoic acid, are valuable chiral building blocks in asymmetric synthesis. guidechem.comnih.gov

Table 1: Applications of 3-Bromo-2-methylpropanoic Acid Derivatives in Synthesis

| Derivative | Application |

|---|---|

| 3-Bromo-2-(bromomethyl)propionic acid | Precursor for β-substituted acrylates and β-lactams. cymitquimica.com |

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Intermediate for pharmaceuticals like the nonsteroidal antiandrogen ICI 176334. |

This compound is a recognized precursor in the synthesis of various pharmaceutical intermediates. smolecule.comguidechem.com For example, it is used in the preparation of captopril (B1668294) selenium analogs, which have potential as antioxidants and ACE inhibitors for treating hypertension. lookchem.com The unique chemical properties imparted by the bromo and methyl groups make it a valuable starting material in drug development. smolecule.com Furthermore, the chiral derivative, (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is specifically used in preparing pharmaceutical intermediates and fine chemicals. guidechem.com The ability of its derivatives to undergo cyclization to form β-lactams is a key factor in its utility for synthesizing antibiotics and other pharmaceuticals.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3-bromo-2-methylpropanoic acid |

| Potassium tert-butoxide |

| 2,3-dibromo-2-methylpropanamides |

| β-lactams (azetidin-2-ones) |

| 2,3-dibromo-2-methylpropanoic acid |

| N-alkoxy α,β-unsaturated silyl imino ethers |

| β-substituted acrylates |

| (2S)-3-bromo-2-methylpropanoic acid |

| (2R)-3-bromo-2-methylpropanoic acid |

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid |

| ICI 176334 |

| (-)-Methyl (S)-3-bromo-2-methylpropionate |

| Captopril selenium analogs |

Reactivity with Organometallic Reagents

The reactivity of 3-bromo-2-methylpropanoic acid with organometallic reagents is fundamentally dictated by the presence of two key functional groups: the carboxylic acid and the primary alkyl bromide. The acidic proton of the carboxyl group presents a significant challenge for reactions involving strongly nucleophilic and basic organometallic reagents, such as Grignard or organolithium reagents. These reagents will readily deprotonate the carboxylic acid in a simple acid-base reaction rather than engaging in the desired nucleophilic substitution at the carbon-bromine bond.

Consequently, for 3-bromo-2-methylpropanoic acid to successfully participate in carbon-carbon bond-forming reactions with organometallic reagents, the carboxylic acid group must first be protected, typically by conversion to an ester. The resulting β-bromo esters, such as ethyl 3-bromo-2-methylpropanoate, serve as the effective substrates for these transformations.

Reformatsky and Reformatsky-Type Reactions

A primary route for utilizing esters of 3-bromo-2-methylpropanoic acid in C-C bond formation is the Reformatsky reaction and its variations. The classical Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester. mdpi.comfluorochem.co.ukbyjus.com While 3-bromo-2-methylpropanoate is a β-bromo ester, it can still form an organozinc intermediate that can subsequently react with electrophiles like aldehydes and ketones. koreascience.kr

The mechanism commences with the insertion of zinc into the C-Br bond to form an organozinc bromide. This species is less reactive and less basic than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule. mdpi.com This organozinc reagent then adds to a carbonyl compound, and subsequent acidic workup yields a γ-hydroxy-β-methyl-substituted carboxylic acid derivative. Research has shown that using activated forms of metals, such as Rieke zinc or employing sonication with metals like indium, can significantly improve reaction yields and rates. koreascience.krscispace.com

For instance, studies on the synthesis of β-hydroxy-β-arylalkanoic acids have utilized a modified Reformatsky reaction. In this approach, an α-bromo propanoic acid is first protected as a 1-ethoxyethyl ester. This intermediate then reacts with a ketone in the presence of zinc in tetrahydrofuran (B95107) (THF) to yield the desired product after hydrolysis. mdpi.comresearchgate.netnih.gov Although this involves an α-bromo ester, the principle extends to β-bromo esters for the synthesis of homologous products.

Copper-Catalyzed Cross-Coupling Reactions

Another effective strategy involves the copper-catalyzed cross-coupling of 3-bromo-2-methylpropanoic acid derivatives with Grignard reagents. Organocuprates (Gilman reagents) are known to be effective nucleophiles for SN2 reactions with alkyl halides. masterorganicchemistry.com While direct reaction of a Grignard reagent is problematic, the presence of a copper catalyst facilitates the cross-coupling.

Research has demonstrated that tosylates derived from related structures, such as methyl (S)-3-hydroxy-2-methylpropionate, can undergo efficient Cu(I)-catalyzed cross-coupling with Grignard reagents like propylmagnesium chloride. researchgate.net This indicates a viable pathway where the bromine in an ester of 3-bromo-2-methylpropanoic acid could be substituted by an alkyl or aryl group from a Grignard reagent in the presence of a suitable copper catalyst. This method is particularly valuable as it avoids the strongly basic conditions of un-catalyzed Grignard reactions and the specific requirements of Reformatsky conditions.

The following table summarizes the types of reactions that derivatives of 3-bromo-2-methylpropanoic acid undergo with organometallic reagents, based on findings from related compounds.

| Reaction Type | Substrate Derivative | Organometallic Reagent/Metal | Electrophile (if any) | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Reformatsky-Type Reaction | Ethyl 2-bromo-2-methylpropanoate | Indium | Aldehydes/Ketones | β-Hydroxy esters | Good | koreascience.kr |

| Modified Reformatsky Reaction | 1-Ethoxyethyl-2-bromopropanoate | Zinc | 4-Acetylbiphenyl | β-Hydroxy-β-arylpropanoic acid derivative | Not specified | mdpi.comresearchgate.netnih.gov |

| Copper-Catalyzed Cross-Coupling | Tosylate of methyl 3-hydroxy-2-methylpropionate** | Propylmagnesium chloride / Cu(I) catalyst | N/A | Coupled alkyl chain | 42% (overall yield for multi-step synthesis) | researchgate.net |

| Ring-Opening | (R)-(+)-β-Methyl-β-propiolactone*** | Functionalized Organocuprate | N/A | β-Substituted propionic acid | High | libretexts.org |

Table 1. Reactivity of 3-Bromo-2-methylpropanoic Acid Derivatives with Organometallic Reagents.

*Note: These are α-bromo esters, closely related to the β-bromo ester of 3-bromo-2-methylpropanoic acid. The reaction principle is analogous.

**Note: A tosylate derivative is used instead of a bromide, demonstrating the principle of coupling at the 3-position.

***Note: A cyclic ester (lactone) analogue, demonstrating the utility of organocuprates for substitution at the β-position.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-bromo-2-methylpropanoic acid. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be made.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-bromo-2-methylpropanoic acid provides precise information about the electronic environment of each proton. The spectrum typically displays three distinct signals corresponding to the methyl group (-CH₃), the methine proton (-CH), and the methylene (B1212753) protons (-CH₂Br). The electron-withdrawing bromine atom and carboxylic acid group significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.

Table 1: Representative ¹H NMR Data for 3-bromo-2-methylpropanoic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~10-12 | Singlet (broad) | 1H |

| -CH₂Br | ~3.6-3.8 | Multiplet/dd | 2H |

| -CH- | ~2.8-3.0 | Multiplet | 1H |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum for 3-bromo-2-methylpropanoic acid shows four signals, corresponding to the carboxylic carbon, the methine carbon, the bromine-substituted methylene carbon, and the methyl carbon. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position.

Table 2: Representative ¹³C NMR Data for 3-bromo-2-methylpropanoic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | ~175-180 |

| -C H- | ~40-45 |

| -C H₂Br | ~35-40 |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

For unambiguous structural confirmation, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.govwalisongo.ac.id

COSY (Correlation Spectroscopy) would reveal scalar couplings between adjacent protons. For 3-bromo-2-methylpropanoic acid, a cross-peak would be observed between the methine proton (-CH) and the protons of both the adjacent methyl (-CH₃) and brominated methylene (-CH₂Br) groups, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons. youtube.com This experiment would show cross-peaks connecting the -CH₃ proton signal to the -CH₃ carbon signal, the -CH proton to the -CH carbon, and the -CH₂Br protons to the -CH₂Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. youtube.com For instance, the protons of the methyl group (-CH₃) would show a correlation to the methine carbon (-CH) and the carboxylic carbon (-COOH). The methylene protons (-CH₂Br) would show correlations to the methine carbon. These long-range correlations definitively establish the complete molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Vibrational Mode Assignments and Interpretations

The IR spectrum of 3-bromo-2-methylpropanoic acid is dominated by characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹. This peak is indicative of the carbonyl group in the carboxylic acid.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a medium to strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, C-C and C-Br stretches can sometimes be more clearly resolved. jconsortium.com

Table 3: Key Vibrational Frequencies for 3-bromo-2-methylpropanoic acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |

| C-O Stretch | 1200-1300 | Medium |

Hydrogen Bonding Network Characterization

The broadness of the O-H stretching band in the IR spectrum is direct evidence of strong intermolecular hydrogen bonding. mdpi.com Carboxylic acids like 3-bromo-2-methylpropanoic acid typically exist as cyclic dimers in the solid state and in non-polar solvents, where two molecules are held together by two hydrogen bonds between their carboxyl groups. This dimerization significantly affects the position and shape of the O-H and C=O stretching vibrations. In dilute solutions with polar solvents, this dimeric structure can be disrupted in favor of hydrogen bonds with solvent molecules. unlp.edu.ar The study of these spectral features under different conditions (e.g., concentration, temperature, solvent) can provide detailed insights into the dynamics and topology of the hydrogen-bonding network. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for the characterization of 3-bromo-2-methylpropanoic acid. It provides precise information regarding the compound's molecular weight and offers clues to its structure through the analysis of fragmentation patterns. The presence of a bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of similar intensity. This serves as a clear diagnostic marker in the mass spectrum.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition of 3-bromo-2-methylpropanoic acid. The molecular formula of the compound is C₄H₇BrO₂. chemspider.com HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretically calculated exact mass of the monoisotopic molecular ion [M]⁺ is 165.96294 Da. nih.govnih.gov The detection of this value, along with the distinctive M+/M+2 isotopic signature from bromine, provides high confidence in the compound's identification.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). While specific experimental MS/MS data for 3-bromo-2-methylpropanoic acid is not extensively published, the fragmentation pathways can be predicted based on its chemical structure and the behavior of similar halogenated carboxylic acids. researchgate.netaip.org

The major fragmentation pathways would likely involve the loss of the bromine atom, the carboxylic acid group, or other small neutral molecules. These fragmentation patterns provide a veritable fingerprint for the molecule, helping to confirm the connectivity of its atoms.

Interactive Table: Predicted MS/MS Fragmentation of 3-bromo-2-methylpropanoic acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 167/169 [M+H]⁺ | 87 | HBr | Loss of a hydrogen bromide molecule. |

| 167/169 [M+H]⁺ | 121/123 | H₂O + CO | Loss of water and carbon monoxide from the carboxylic acid group. |

| 166/168 [M]⁺ | 87 | Br• | Loss of a bromine radical. |

| 166/168 [M]⁻ | 122 | CO₂ | Decarboxylation, loss of carbon dioxide from the deprotonated molecule. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific, publicly available crystal structure for 3-bromo-2-methylpropanoic acid itself is not detailed in the provided search results, extensive crystallographic studies on its close structural isomer, 2-bromo-3-methylbutyric acid, offer significant insights into the likely conformational preferences and intermolecular interactions that govern its crystal lattice. mdpi.com

The dominant force in the crystal packing of small carboxylic acids is hydrogen bonding. mdpi.com It is anticipated that 3-bromo-2-methylpropanoic acid would form centrosymmetric dimers in its crystal lattice. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. mdpi.com This syn-syn catemer is a ubiquitous and energetically favorable hydrogen bonding pattern for carboxylic acids. mdpi.com

In studies of the enantiopure versus racemic forms of the isomer 2-bromo-3-methylbutyric acid, it was found that the enantiopure (R)-form crystallizes into homochiral dimers, while the racemic mixture forms heterochiral (R/S) dimers. mdpi.com This often results in different packing densities, with the racemic form typically exhibiting denser packing, a phenomenon consistent with Wallach's rule. mdpi.com Beyond the primary hydrogen bonds, weaker intermolecular interactions, such as C-H···O contacts, may also play a secondary role in stabilizing the crystal structure, while strong halogen-halogen interactions are less common in these types of structures compared to other classes of organobromine compounds. mdpi.comresearchgate.net

Interactive Table: Expected Crystallographic Data based on Isomer Analysis

| Parameter | Expected Feature | Reference Compound |

| Crystal System | Triclinic | 2-bromo-3-methylbutyric acid mdpi.com |

| Dominant Interaction | O-H···O Hydrogen Bonds | 2-bromo-3-methylbutyric acid mdpi.com |

| Supramolecular Motif | Carboxylic Acid Dimer (R²₂(8) motif) | 2-bromo-3-methylbutyric acid mdpi.com |

| Conformation | Staggered | 2-bromo-3-methylbutyric acid mdpi.com |

Applications in Medicinal Chemistry and Biological Sciences Research

Synthesis of Pharmaceutical Agents

The compound is a key intermediate in the synthesis of several important pharmaceutical drugs. Its reactive nature makes it suitable for constructing the core structures of various therapeutic agents.

A hydroxylated form of the compound, specifically (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, is a crucial intermediate in the asymmetric synthesis of the nonsteroidal antiandrogen ICI 176334, also known as Bicalutamide. nih.gov Bicalutamide is used in the treatment of prostate cancer. researchgate.net The synthesis involves converting the chiral acid into the final drug, where the stereochemistry of the starting material is essential for the biological activity of the end product. nih.gov The (R)-enantiomer of ICI 176334 is the more potent one, and the synthesis of its precursors, such as (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, is a critical step in its production. nih.govresearchgate.net

3-Bromo-2-methylpropanoic acid is utilized in the preparation of Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. lookchem.comscribd.com In the context of the European Pharmacopoeia, racemic 3-bromo-2-methylpropanoic acid is recognized as "Captopril impurity D". lookchem.comfda.govresearchgate.net Its role in the synthesis pathway makes its presence and purity a significant factor in the manufacturing of Captopril. scribd.com The synthesis generally involves the reaction of methacrylic acid to form 3-bromo-2-methylpropanoic acid, which is then further processed to yield the final drug. scribd.com

The chiral nature of 3-bromo-2-methylpropanoic acid and its derivatives makes them valuable building blocks for the synthesis of enantiomerically pure drugs. The (2S) configuration is particularly noted for its utility in creating complex molecules where specific stereochemistry is required for therapeutic efficacy. Its structural features, including the bromine atom and the chiral center, allow it to be a starting point for various modifications, leading to the development of new chiral pharmaceutical agents. smolecule.com

Investigation of Biological Activities

Beyond its role in synthesis, derivatives of 3-bromo-2-methylpropanoic acid have been investigated for their own potential biological effects.

Research has indicated that the derivative (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid exhibits significant antimicrobial effects against a variety of bacterial strains. Studies have evaluated its ability to inhibit the growth of bacteria, and results have shown a reduction in biofilm formation at concentrations corresponding to its minimum inhibitory concentration (MIC), suggesting its potential as an antibiofilm agent.

Table 1: Investigated Biological Properties

| Compound Derivative | Biological Activity Investigated | Research Finding |

|---|---|---|

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Antimicrobial | Shows significant effects against various bacterial strains. |

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Antibiofilm | Reduces biofilm formation at its minimum inhibitory concentration (MIC). |

The derivative (S)-3-bromo-2-hydroxy-2-methylpropanoic acid has been a subject of research for its potential to inhibit the proliferation of cancer cells through specific molecular interactions. Its primary connection to anticancer research, however, stems from its role as a key building block in the synthesis of antiandrogen drugs like Bicalutamide (ICI 176334), which are used in cancer therapy. researchgate.net The development of efficient synthetic routes to these chiral precursors is an active area of research to support the production of such anticancer agents. researchgate.net

Table 2: Mentioned Compounds

| Compound Name | Other Names/Synonyms | CAS Number |

|---|---|---|

| 3-Bromo-2-methylpropanoic acid | 3-Bromo-2-methylpropionic acid; Captopril impurity D | 56970-78-6 |

| (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 |

| Bicalutamide | ICI 176334; Casodex | 90357-06-5 |

| Captopril | - | 62571-86-2 |

Anticancer Activity Research

Inhibition of Cancer Cell Proliferation

While specific studies on the inhibition of cancer cell proliferation by 3-bromo-2-methylpropanoic acid are not extensively documented, research on its analogs is well-established. The related compound, 3-bromopyruvate (B3434600) (3-BP), is a potent inhibitor of cancer cell growth. nih.gov It has been shown to effectively inhibit the proliferation of various cancer cell lines, including castration-resistant prostate cancer (CRPC) cells and hepatoma cells. nih.govnih.gov The anticancer effects of 3-BP are linked to its ability to function as a glycolytic inhibitor. nih.gov Another related compound, (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is also suggested to inhibit cancer cell proliferation through specific molecular interactions. Furthermore, derivatives such as 3-Bromo-2-(bromomethyl)propionic acid have demonstrated significant inhibitory effects on the proliferation of breast cancer and leukemia cell lines at concentrations above 50 µM.

Evaluation of Cytotoxicity against Cancer Cell Lines

The cytotoxic properties of brominated propanoic acid derivatives against cancer cells have been a subject of investigation. 3-bromopyruvate (3-BP) exhibits strong cytotoxic activity towards a majority of cancer cells, a characteristic attributed to its function as a highly reactive alkylating agent once inside the cell. nih.gov Its selective uptake by cancer cells, which often overexpress monocarboxylate transporters, makes it particularly effective against malignant cells while being less toxic to healthy ones. nih.gov

Studies on other derivatives have also confirmed cytotoxic potential. For instance, 3-Bromo-2-(bromomethyl)propionic acid has been shown to reduce cell viability significantly in breast cancer and leukemia cell lines. Similarly, conjugates of 2-bromo-2-methylpropanoic acid have been evaluated for cytotoxicity against human prostate cancer cell lines LNCaP and PC-3. nih.gov One such conjugate demonstrated IC₅₀ values of 41.8 ± 3.9 μM against LNCaP and 39.1 ± 3.1 μM against PC-3 cells. nih.gov

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 3-Bromo-2-(bromomethyl)propionic acid | Breast and Leukemia Cancer Lines | Significant reduction in cell viability at >50 µM | |

| 2-bromo-2-methylpropanoic acid conjugate (Compound 15) | LNCaP (Prostate Cancer) | IC₅₀: 41.8 ± 3.9 μM | nih.gov |

| 2-bromo-2-methylpropanoic acid conjugate (Compound 15) | PC-3 (Prostate Cancer) | IC₅₀: 39.1 ± 3.1 μM | nih.gov |

| 3-bromopyruvate (3-BP) | Most Cancer Cells | Strong cytotoxic activity | nih.gov |

Anti-biofilm Activity Studies

Bacterial biofilms pose a significant challenge in clinical settings, and compounds that can inhibit their formation are of great interest. nih.gov Research has indicated that brominated compounds, including derivatives of 3-bromo-2-methylpropanoic acid, possess anti-biofilm properties. mdpi.comtandfonline.com Specifically, a study on (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid demonstrated a significant reduction in biofilm formation in bacterial strains at concentrations equivalent to its minimum inhibitory concentration (MIC). The mechanism often involves the interference with bacterial quorum sensing, adhesion, or the integrity of the extracellular matrix. nih.gov Brominated furanones and bromopyrrole alkaloids, for example, have been identified as effective inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com

Metabolic Pathway Modulation in Biological Systems

The ability of 3-bromo-2-methylpropanoic acid and its analogs to modulate metabolic pathways is a key aspect of their biological activity. The well-studied analog, 3-bromopyruvate (3-BP), is known to target the energy metabolism of cancer cells. iiarjournals.orgmdpi.com By inhibiting key glycolytic enzymes, 3-BP disrupts ATP production, which is particularly detrimental to cancer cells that rely on glycolysis (the Warburg effect). mdpi.comnih.gov

In addition to cancer cells, metabolic modulation has been observed in microbial systems. Studies have shown that (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid can influence metabolic pathways in bacterial cultures, leading to an enhanced production of certain secondary metabolites. This suggests a role for this compound as a metabolic modulator in microorganisms.

Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms behind the biological activities of 3-bromo-2-methylpropanoic acid derivatives is crucial for their development as therapeutic agents.

Molecular Target Identification and Binding Studies

The biological effects of these compounds stem from their interaction with specific molecular targets. For 3-bromopyruvate (3-BP), the primary molecular targets are key enzymes in the glycolytic pathway. nih.gov As a reactive alkylating agent, 3-BP covalently modifies and inactivates enzymes like hexokinase II (HK II) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.goviiarjournals.orgnih.gov This interaction leads to a rapid depletion of intracellular ATP and induces cell death. nih.goviiarjournals.org The mechanism for the hydroxylated derivative, (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is also believed to involve binding to active sites of enzymes or altering protein structures, thereby disrupting cellular processes.

Enzyme Inhibition Kinetics

The study of enzyme inhibition kinetics provides quantitative data on the interaction between a compound and its target enzyme. While specific kinetic data for 3-bromo-2-methylpropanoic acid is scarce, studies on analogs offer valuable insights. An arsono analog synthesized from 3-Bromo-2-(bromomethyl)propionic acid was identified as a competitive inhibitor of the enzyme enolase. Kinetic analysis revealed a Michaelis constant (Kₘ) of 6.5 mM for this analog, which was 80-fold higher than that of the natural substrate, 2-phosphoglycerate, indicating a lower binding affinity. The catalytic rate (kₐₜ) for the analog was also significantly lower, suggesting a much slower conversion rate. This type of detailed kinetic data is essential for understanding the potency and mechanism of enzyme inhibitors.

| Enzyme | Inhibitor | Inhibition Type | Kinetic Parameter (Kₘ) | Finding | Reference |

|---|---|---|---|---|---|

| Enolase | Arsono analog of 3-Bromo-2-(bromomethyl)propionic acid | Competitive | 6.5 mM | 80-fold higher Kₘ than the natural substrate, indicating lower binding affinity. |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

3-Bromo-2-methylpropanoic acid and its derivatives are pivotal scaffolds in the development of novel therapeutic agents, enabling detailed structure-activity relationship (SAR) studies. These investigations are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of bioactive molecules.

One significant area of application is in the development of Selective Androgen Receptor Modulators (SARMs). In a study focused on creating analogs of Ostarine, (R)-3-bromo-2-hydroxy-2-methylpropanoic acid was utilized as a key intermediate. mdpi.com The synthesis involved the acidic hydrolysis of a precursor to yield the chiral bromo-acid, which was then coupled with various anilines. mdpi.com This approach led to a library of compounds where the trifluoromethyl (CF3) group of Ostarine was replaced by a pentafluorosulfanyl (SF5) moiety. The resulting SAR study revealed that a series of para-SF5, meta-CN substituted derivatives exhibited varying degrees of androgen receptor (AR) agonist activity, highlighting the impact of these structural modifications on biological function. mdpi.com

Another example of SAR development involves inhibitors of SLACK potassium channels. In this context, 2-bromo-2-methylpropionyl bromide, a derivative of 3-bromo-2-methylpropanoic acid, was used to introduce a key structural element. mdpi.com This allowed for the exploration of the western region of the pharmacophore by displacing the alkyl bromide with a variety of aryl alcohols, thiols, and amines through copper-catalyzed reactions. mdpi.com This systematic modification was instrumental in understanding the structural requirements for potent channel inhibition.

Furthermore, in the search for new hypolipidemic agents, derivatives of 3-bromo-2-methylpropanoic acid have been employed to establish SAR. tandfonline.com Natural scaffolds like flavonoids and resveratrol (B1683913) were alkylated using ethyl 2-bromo-2-methylpropanoate. tandfonline.com The subsequent evaluation of these novel phenoxyalkylcarboxylic acid derivatives demonstrated that compounds bearing two oxyisobutyric acid moieties were more potent than those with only one. tandfonline.com This finding underscores the importance of the number and positioning of these groups for achieving desired biological activity.

The table below summarizes the key findings from these SAR studies.

| Bioactive Target | Scaffold/Intermediate | Key Modification | SAR Finding | Reference |

| Androgen Receptor (AR) | (R)-3-bromo-2-hydroxy-2-methylpropanoic acid | Replacement of CF3 with SF5 group on the phenyl ring of Ostarine analogs | Para-SF5, meta-CN derivatives showed varied AR agonist activity. | mdpi.com |

| SLACK Potassium Channels | 2-bromo-2-methylpropionyl bromide | Displacement of bromide with various aryl alcohols, thiols, and amines | Elucidated structural requirements for the western region of the pharmacophore for inhibitory activity. | mdpi.com |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Ethyl 2-bromo-2-methylpropanoate | Alkylation of flavonoid and resveratrol scaffolds to introduce oxyisobutyric acid moieties | Compounds with two oxyisobutyric acid moieties showed more potent hypolipidemic activity than those with one. | tandfonline.com |

Molecular Docking and Computational Biology

Computational methods, including molecular docking and homology modeling, are frequently employed to understand the binding interactions of bioactive derivatives originating from 3-bromo-2-methylpropanoic acid at a molecular level. These studies provide critical insights that guide further SAR exploration and rational drug design.

In the development of novel hypolipidemic agents targeting Peroxisome Proliferator-Activated Receptor Alpha (PPARα), molecular docking studies were performed on the most potent compounds synthesized. tandfonline.com One such derivative, which demonstrated superior oral efficacy compared to the reference drug fenofibric acid, was analyzed for its binding mode within the PPARα ligand-binding domain (LBD). tandfonline.com The docking results suggested that this compound could interact with key amino acid residues essential for receptor activation. Interestingly, the model indicated a different binding mode compared to fenofibric acid, whose two phenyl rings typically occupy a hydrophobic pocket near the AF-2 helix. tandfonline.com This suggests that the novel derivative may achieve its potent activity through a distinct set of interactions within the receptor.

The utility of computational approaches is also highlighted in studies of the human androgen receptor (AR). A research article points to the use of homology modeling and multiple molecular dynamics simulations to investigate the AR ligand-binding domain when bound to both steroidal (testosterone) and nonsteroidal ligands. lookchem.com Derivatives of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid are among the nonsteroidal ligands whose binding can be elucidated through such computational models, providing a framework for understanding receptor-ligand interactions and designing more effective SARMs. lookchem.com

The data from these computational studies are summarized in the table below.

| Target Protein | Compound Type | Computational Method | Key Finding | Reference |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Novel phenoxyalkylcarboxylic acid derivative | Molecular Docking | The compound binds to key residues in the LBD, but in a different mode from the standard drug fenofibric acid. | tandfonline.com |

| Human Androgen Receptor (AR) | Nonsteroidal ligands derived from (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid | Homology Modeling, Molecular Dynamics, Docking | Elucidation of binding interactions within the AR ligand-binding domain for nonsteroidal ligands. | lookchem.com |

Advanced Research Topics and Future Directions

Supramolecular Chemistry and Self-Assembly Research

The study of 3-bromo-2-methylpropanoic acid and its analogs provides significant insights into the principles of molecular recognition and self-assembly. These processes are fundamental to creating complex, functional supramolecular architectures.

The specific functional groups within 3-bromo-2-methylpropanoic acid and related molecules play a crucial role in guiding their assembly into larger, ordered structures. The carboxylic acid group is a primary driver for forming predictable hydrogen-bonded patterns. For instance, in the solid state, similar α-brominated carboxylic acids are known to form dimers through O-H···O hydrogen bonds. mdpi.com This dimerization is a fundamental aspect of their self-assembly. The chirality of the molecule further influences the packing arrangement, leading to either homochiral or heterochiral structures depending on whether a single enantiomer or a racemic mixture is used. mdpi.com Research in this area aims to understand and control these assembly processes to fabricate novel materials with tailored properties.

A comparative look at the crystallographic data of related brominated carboxylic acids highlights the common motifs.

| Compound | Crystal System | Key Interaction | Reference |

| (R)-2-bromo-3-methylbutyric acid | Triclinic | Homochiral O-H···O hydrogen-bonded dimers | mdpi.com |

| rac-2-bromo-3-methylbutyric acid | Triclinic | Centrosymmetric heterochiral dimers | mdpi.com |

| (S)-2-Bromo-3-methylbutanoic acid | Triclinic | Homochiral O-H···O hydrogen-bonded dimers |

Materials Science Applications

The reactivity of the carbon-bromine bond and the presence of the carboxylic acid group make 3-bromo-2-methylpropanoic acid and its derivatives valuable in the synthesis and modification of advanced materials.

3-Bromo-2-methylpropanoic acid and its esters are effective initiators for Atom Transfer Radical Polymerization (ATRP), a form of controlled radical polymerization. cmu.edulookchem.comacs.org ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. cmu.eduacs.org The carbon-bromine bond can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. acs.org The use of initiators like 2-bromo-2-methylpropionic acid enables the incorporation of a carboxylic acid group at the α-end of the polymer chain. cmu.edu This functionality is highly desirable for creating block copolymers, star polymers, and for grafting polymers onto surfaces. nih.gov

The effectiveness of related initiators in ATRP is summarized below:

| Initiator | Polymerized Monomer(s) | Catalyst System | Result | Reference |

| 2-Bromo-2-methylpropionic acid | Methyl methacrylate, n-Butyl acrylate | NiBr2(PPh3)2 | α-Carboxylic acid functionalized polymers with narrow polydispersity | cmu.edu |

| Methyl 2-bromo-2-methylpropionate | Various | Not specified | Controlled growth of polymer chains | lookchem.com |

| 2-Bromo-2-methylpropionic acid | Dextran (B179266) modification | Not specified | Synthesis of dextran macroinitiator for ATRP | sigmaaldrich.comsigmaaldrich.com |

The principles of using brominated initiators extend to modifying the surfaces of various materials, including nanomaterials. By anchoring an initiator molecule containing a bromo-ester group, such as a derivative of 3-bromo-2-methylpropanoic acid, onto a surface, polymers can be grown directly from that surface via Surface-Initiated ATRP (SI-ATRP). acs.org This technique allows for the creation of "polymer brushes," which are dense layers of polymer chains that can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion. acs.org For example, 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, synthesized from 2-bromo-2-methylpropanoic acid, is used to graft polymers from silica (B1680970) nanoparticles and other hydroxylated surfaces. Similarly, 2-bromo-2-methylpropionic acid itself can be used to functionalize the surface of iron oxide nanoparticles, enabling the subsequent growth of polymer shells. researchgate.net

Theoretical Chemistry and Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 3-bromo-2-methylpropanoic acid. These theoretical studies complement experimental findings and provide deeper insights into molecular behavior.

DFT calculations can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which indicates the molecule's chemical stability. Natural Bond Orbital (NBO) analysis can reveal the charge distribution within the molecule, highlighting the electron-withdrawing effect of the bromine atom. Furthermore, computational modeling can be used to predict vibrational frequencies, which can be correlated with experimental IR spectra to confirm structural assignments. For instance, theoretical studies on related molecules have been used to analyze charge-transfer complexes and predict reactivity in various reactions. researchgate.net These computational approaches are invaluable for understanding the fundamental properties of 3-bromo-2-methylpropanoic acid and for designing new molecules with specific functionalities.

Quantum Chemical Calculations of Electronic Structure